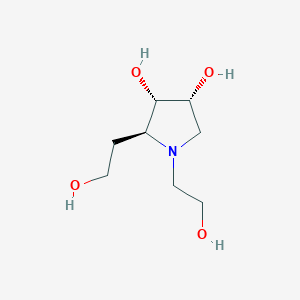![molecular formula C7H16O6S B14194042 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonic acid CAS No. 917608-80-1](/img/structure/B14194042.png)
2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanesulfonic acid, 2-[2-(2-methoxyethoxy)ethoxy]- is a chemical compound with the molecular formula C7H16O6S and a molecular weight of 228.26 . It is also known by other names such as m-PEG3-sulfonic acid . This compound is characterized by the presence of a sulfonic acid group attached to a triethylene glycol chain terminated with a methoxy group.
Méthodes De Préparation
The synthesis of ethanesulfonic acid, 2-[2-(2-methoxyethoxy)ethoxy]- typically involves the reaction of triethylene glycol monomethyl ether with a sulfonating agent. One common method involves the use of chlorosulfonic acid or sulfur trioxide as the sulfonating agent under controlled conditions to introduce the sulfonic acid group . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Analyse Des Réactions Chimiques
Ethanesulfonic acid, 2-[2-(2-methoxyethoxy)ethoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.
Applications De Recherche Scientifique
Ethanesulfonic acid, 2-[2-(2-methoxyethoxy)ethoxy]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for introducing sulfonic acid groups into molecules.
Biology: The compound is used in biochemical assays and as a buffer in biological experiments due to its ability to maintain pH stability.
Medicine: It is explored for its potential use in drug delivery systems, particularly in enhancing the solubility and stability of pharmaceutical compounds.
Industry: The compound is used in the production of surfactants, detergents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethanesulfonic acid, 2-[2-(2-methoxyethoxy)ethoxy]- involves its ability to interact with various molecular targets through its sulfonic acid group. This group can form strong ionic interactions with positively charged sites on proteins and other biomolecules, affecting their structure and function. The triethylene glycol chain provides flexibility and solubility, allowing the compound to penetrate biological membranes and reach its targets .
Comparaison Avec Des Composés Similaires
Ethanesulfonic acid, 2-[2-(2-methoxyethoxy)ethoxy]- can be compared with other similar compounds such as:
Methanesulfonic acid: A simpler sulfonic acid with a single carbon chain.
Ethanesulfonic acid: Lacks the triethylene glycol chain, making it less flexible and soluble.
Triethylene glycol monomethyl ether: Lacks the sulfonic acid group, limiting its reactivity in certain chemical reactions. The unique combination of the sulfonic acid group and the triethylene glycol chain in ethanesulfonic acid, 2-[2-(2-methoxyethoxy)ethoxy]- provides it with distinct properties that make it valuable in various applications.
Propriétés
IUPAC Name |
2-[2-(2-methoxyethoxy)ethoxy]ethanesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O6S/c1-11-2-3-12-4-5-13-6-7-14(8,9)10/h2-7H2,1H3,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAACKSXIXPCRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80604924 |
Source


|
| Record name | 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917608-80-1 |
Source


|
| Record name | 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrrole, 2,2'-[(4-nitrophenyl)methylene]bis[1-methyl-](/img/structure/B14193964.png)

![(6-Chloro-1H-indol-3-yl)[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B14193988.png)


![(1E)-2,2-Dimethyl-N-[2-(methylsulfanyl)ethyl]pent-4-en-1-imine](/img/structure/B14193995.png)
![[1-(4-Phenoxyphenyl)cyclohexyl]thiourea](/img/structure/B14193996.png)

![4'-[4-(Trifluoromethyl)phenoxy][1,1'-biphenyl]-2,5-dione](/img/structure/B14194002.png)


![2,2-Dichlorobicyclo[1.1.0]butane](/img/structure/B14194012.png)
![4-Thiazolidinone, 2-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]-](/img/structure/B14194017.png)
